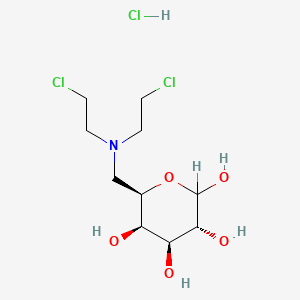

Galamustine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de galamustine est un médicament à petite molécule connu pour ses propriétés anticancéreuses. Il s’agit d’un inhibiteur de l’ADN et d’un agent alkylant de l’ADN, initialement développé par AbbVie, Inc. Le composé a montré un potentiel dans le traitement des néoplasmes, bien que son développement ait été interrompu après les essais cliniques de phase 1 .

Méthodes De Préparation

Le chlorhydrate de galamustine est synthétisé par un processus en plusieurs étapes. Les groupes hydroxyles secondaires du D-galactopyranose sont protégés par un coiffage vicinal en bis(acétonides), ce qui donne le 1,2 :3,4-di-O-isopropylidène-D-galactopyranose. Cet intermédiaire est ensuite tosylé en position 6-CH2OH et alkylé en C-6 avec de la diéthanolamine. Les groupes hydroxyle éthyliques du composé résultant sont chlorés, et les acétonides sont débloqués avec un acide aqueux dilué pour produire le chlorhydrate de 6-bis(2-chloroéthyl)amino-6-désoxy-D-galactopyranose .

Analyse Des Réactions Chimiques

Le chlorhydrate de galamustine subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile en raison de la présence de groupes chloroéthyliques.

Réactions d’alkylation : En tant qu’agent alkylant de l’ADN, il forme des liaisons covalentes avec l’ADN, ce qui entraîne une réticulation et une inhibition de la réplication et de la transcription de l’ADN.

Hydrolyse : Le composé peut être hydrolysé en milieu acide pour éliminer les groupes protecteurs.

Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de tosyle pour la tosylation, la diéthanolamine pour l’alkylation et l’acide aqueux dilué pour le déblocage. Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant au composé final de chlorhydrate de galamustine .

Applications De Recherche Scientifique

Le chlorhydrate de galamustine a été étudié de manière approfondie pour ses propriétés anticancéreuses. Il a montré une efficacité dans l’inhibition de la croissance cellulaire et l’affectation de la cinétique du cycle cellulaire dans les cellules de leucémie murine P388 et de l’ovaire de hamster chinois. Le composé a été comparé à la L-phénylalanine moutarde, montrant des effets similaires sur la cinétique cellulaire aux doses IC50 .

En plus de son utilisation dans la recherche sur le cancer, le chlorhydrate de galamustine a été étudié pour son potentiel à réduire la toxicité de la moelle osseuse par rapport aux autres moutardes à l’azote . Sa capacité à former des adduits disubstitués stables avec l’acide diéthyl-dithiocarbamique a également été explorée à l’aide de la chromatographie liquide haute performance .

Mécanisme D'action

Le chlorhydrate de galamustine exerce ses effets en inhibant l’ADN par alkylation. Il forme des liaisons covalentes avec l’ADN, ce qui entraîne une réticulation et une perturbation de la réplication et de la transcription de l’ADN. Ce mécanisme entraîne l’inhibition de la croissance cellulaire et l’induction de la mort cellulaire dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de galamustine est similaire aux autres composés de la moutarde à l’azote, tels que la méchloréthamine et la melphalan. Il a montré une toxicité de la moelle osseuse inférieure à celle de la méchloréthamine . La structure unique du composé, impliquant une fraction galactose, le distingue des autres moutardes à l’azote et contribue à son activité biologique spécifique .

Les composés similaires comprennent :

Méchloréthamine : Une moutarde à l’azote avec une toxicité de la moelle osseuse plus élevée.

Melphalan : Une autre moutarde à l’azote utilisée dans le traitement du cancer.

L-phénylalanine moutarde : Similaire dans ses effets sur la cinétique cellulaire.

Propriétés

Numéro CAS |

107811-63-2 |

|---|---|

Formule moléculaire |

C10H20Cl3NO5 |

Poids moléculaire |

340.6 g/mol |

Nom IUPAC |

(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol;hydrochloride |

InChI |

InChI=1S/C10H19Cl2NO5.ClH/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6;/h6-10,14-17H,1-5H2;1H/t6-,7+,8+,9-,10?;/m1./s1 |

Clé InChI |

YPEQSOJVCFFDKJ-IBUKJIQJSA-N |

SMILES |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |

SMILES isomérique |

C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl |

SMILES canonique |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |

Numéros CAS associés |

105618-02-8 (Parent) |

Synonymes |

6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose 6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose C6-galactose mustard C6-galactose mustard hydrochloride C6-GLM galactose-6-mustard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.